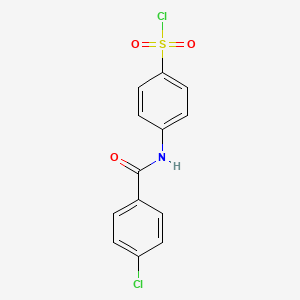

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-[(4-chlorobenzoyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKGBQWAZKTZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536515 | |

| Record name | 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89565-15-1 | |

| Record name | 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride, a key intermediate for researchers, scientists, and professionals in drug development. The document details a robust synthetic pathway, in-depth characterization methodologies, and the scientific rationale behind the experimental choices, ensuring a self-validating and reliable protocol.

Introduction: The Significance of N-Acylbenzenesulfonyl Chlorides

N-acylbenzenesulfonyl chlorides are a class of organic compounds characterized by the presence of both an amide and a sulfonyl chloride functional group attached to a central benzene ring. This unique combination of reactive moieties makes them highly valuable building blocks in medicinal chemistry and materials science. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonic esters, respectively. The amide linkage, on the other hand, provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems.

The target molecule, 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride, incorporates a 4-chlorobenzamido group, which can further influence the compound's chemical reactivity and biological activity. The presence of the chlorine atom on the benzoyl ring can modulate the electronic properties of the molecule and provide an additional site for potential interactions or further functionalization.

Synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride: A Two-Step Approach

The synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride can be efficiently achieved through a two-step process, commencing with the acylation of a commercially available starting material, followed by chlorosulfonation. This approach is based on well-established and reliable organic transformations.

Step 1: Synthesis of N-(4-aminophenyl)-4-chlorobenzamide

The initial step involves the formation of an amide bond between 4-chloroaniline and 4-chlorobenzoyl chloride. This nucleophilic acyl substitution reaction is a cornerstone of organic synthesis.

Reaction Principle:

The lone pair of electrons on the nitrogen atom of 4-aminoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide linkage. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Experimental Protocol:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminoaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the flask in an ice bath to 0-5 °C.

-

Dissolve 4-chlorobenzoyl chloride (1 equivalent) in the same solvent and add it to the dropping funnel.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the stirred 4-aminoaniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-aminophenyl)-4-chlorobenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure amide.

Step 2: Chlorosulfonation of N-(4-aminophenyl)-4-chlorobenzamide

The second step involves the electrophilic aromatic substitution reaction of the synthesized amide with chlorosulfonic acid to introduce the sulfonyl chloride group at the para-position of the aniline ring.

Reaction Principle:

Chlorosulfonic acid is a powerful electrophile that reacts with aromatic compounds to introduce a sulfonic acid group, which is then converted to a sulfonyl chloride in the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride.[1][2] The acetamido group in the starting material is an ortho-, para-directing group, and due to steric hindrance, the bulky sulfonyl chloride group is predominantly introduced at the para position.[2]

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood, as it evolves HCl gas.[3][4] Chlorosulfonic acid is highly corrosive and reacts violently with water.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid trap, place the N-(4-aminophenyl)-4-chlorobenzamide (1 equivalent) obtained from Step 1.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid (at least 5 equivalents) to the dropping funnel.

-

Add the chlorosulfonic acid dropwise to the stirred amide at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the solid sulfonyl chloride.

-

Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride in a desiccator over phosphorus pentoxide or under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Overall Synthesis Workflow:

Caption: Overall synthesis workflow for 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride.

Characterization of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

| Technique | Expected Observations |

| Melting Point | A sharp melting point range indicates a high degree of purity. |

| ¹H NMR | The spectrum should show distinct aromatic proton signals for both benzene rings, as well as a characteristic singlet for the amide N-H proton. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | The spectrum will display the expected number of carbon signals, including those for the carbonyl and sulfonyl groups, and the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (around 1370 and 1180 cm⁻¹, respectively) should be observed.[5] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and fragment peaks. |

Predicted Spectroscopic Data:

-

¹H NMR (in CDCl₃, δ in ppm): A complex multiplet pattern in the aromatic region (approximately 7.5-8.2 ppm) is expected for the protons on both benzene rings. A broad singlet for the amide proton (N-H) would likely appear downfield (around 8.5-9.5 ppm).

-

IR (KBr, cm⁻¹): Key peaks are anticipated around 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1530 (N-H bend, amide II), 1375 (asymmetric SO₂ stretch), and 1185 (symmetric SO₂ stretch).[5]

Safety and Handling

The synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride involves the use of hazardous reagents that require careful handling.

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water, releasing toxic gases.[3] It should be handled in a fume hood with appropriate PPE.

-

Thionyl Chloride: A corrosive liquid that also reacts with water to produce toxic gases (HCl and SO₂).[4][6][7] It should be handled with extreme care in a well-ventilated area.

-

4-Chlorobenzoyl Chloride: A lachrymator and corrosive. Handle in a fume hood.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

Potential Applications

The unique structural features of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride make it a promising intermediate in several areas of research and development:

-

Medicinal Chemistry: The sulfonyl chloride moiety can be readily converted into a diverse library of sulfonamides by reacting with various amines. Sulfonamides are a well-known class of therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The 4-chlorobenzamido portion of the molecule can contribute to the overall pharmacological profile of the resulting sulfonamides.

-

Materials Science: The reactive nature of the sulfonyl chloride group allows for its incorporation into polymers, potentially imparting desirable properties such as thermal stability, flame retardancy, and altered solubility.

-

Agrochemicals: Sulfonamide derivatives have been explored for their herbicidal and pesticidal activities. This compound could serve as a precursor for the synthesis of novel agrochemicals.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their scientific endeavors. The versatility of this compound, stemming from its dual reactive sites, opens up numerous possibilities for the development of novel molecules with potential applications in medicine, materials science, and agriculture.

References

- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

-

ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

-

Lanxess. Thionyl chloride - Product Safety Assessment. Available at: [Link]

-

PubChem. 4-Chlorobenzenesulfonyl chloride. Available at: [Link]

-

PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. Available at: [Link]

-

PubChem. 4-Chlorobenzenesulfonamide. Available at: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-chloro-. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-chloro- Mass Spectrum. Available at: [Link]

- Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

- Shruthi Keerthi, D. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Research Journal of Pharmacy and Technology.

- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

- Gowda, B. T., et al. (2010). 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

-

PubChemLite. 4-(4-fluorobenzamido)benzene-1-sulfonyl chloride (C13H9ClFNO3S). Available at: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Available at: [Link]

- Google Patents. US3161675A - Process for preparing sulfonamide compounds.

-

GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available at: [Link]

-

GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Available at: [Link]

- Yuliet, et al. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.

- Gowda, B. T., et al. (2009). N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

Sources

Comprehensive Physicochemical Profile: 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

[1]

Executive Summary

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is a dual-functional electrophile characterized by a sulfonyl chloride moiety and a robust amide linkage.[1] It serves as a critical "locking" synthon in medicinal chemistry, allowing the introduction of the lipophilic 4-chlorobenzamide motif into a scaffold via sulfonylation.[1] Its primary utility lies in the synthesis of enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and receptor antagonists where the distal chlorophenyl group provides essential hydrophobic interactions.[1]

Chemical Identity & Structural Descriptors[1][2][3][4][5][6]

| Property | Description |

| IUPAC Name | 4-[(4-Chlorobenzoyl)amino]benzene-1-sulfonyl chloride |

| Common Synonyms | N-(4-Chlorosulfonylphenyl)-4-chlorobenzamide; 4'-Chloro-4-chlorosulfonylbenzanilide |

| Chemical Formula | C₁₃H₉Cl₂NO₃S |

| Molecular Weight | 330.19 g/mol |

| SMILES | Clc1ccc(C(=O)Nc2ccc(S(=O)(=O)Cl)cc2)cc1 |

| Functional Groups | Sulfonyl Chloride (-SO₂Cl), Amide (-CONH-), Aryl Chloride (-Cl) |

| CAS Registry | Not widely listed in public commodity databases; typically synthesized in-situ or custom ordered.[1] |

Physicochemical Properties

Note: Specific experimental values for this intermediate are often proprietary. The data below represents high-confidence predicted ranges based on structural analogs (e.g., 4-acetamidobenzenesulfonyl chloride and 4-benzamidobenzenesulfonyl chloride).

Physical State & Thermodynamics[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point (Predicted): 165 °C – 175 °C (Decomposition).[1]

-

Causality: The intermolecular hydrogen bonding of the amide moiety significantly elevates the melting point compared to simple sulfonyl chlorides (e.g., Tosyl chloride, MP ~67 °C).[1]

-

-

Boiling Point: Not applicable; compound decomposes prior to boiling.[1]

-

Density (Predicted): ~1.52 g/cm³.[1]

Solubility Profile

Understanding solubility is critical for reaction optimization.[1] The compound exhibits a "solubility window" dictated by its polarity and hydrolytic instability.[1]

| Solvent Class | Solubility | Suitability for Reaction |

| Chlorinated (DCM, CHCl₃) | Moderate to High | Excellent. Standard solvent for sulfonylation reactions.[1] |

| Polar Aprotic (THF, Acetone) | High | Good. Ensure solvents are anhydrous to prevent hydrolysis.[1] |

| Polar Aprotic (DMF, DMSO) | High | Caution. Can promote side reactions or difficult workup; use only if necessary.[1] |

| Non-Polar (Hexane, Toluene) | Insoluble | Poor. Used as anti-solvents for precipitation/purification.[1] |

| Protic (Water, Alcohols) | Decomposes | Unsuitable. Rapid hydrolysis to sulfonic acid and esters.[1] |

Chemical Reactivity & Stability[7]

The Electrophilic Warhead (Sulfonyl Chloride)

The sulfonyl chloride group is highly electrophilic, reacting readily with nucleophiles (amines, alcohols, thiols).[1]

-

Mechanism: Nucleophilic attack at the sulfur atom, proceeding through a trigonal bipyramidal transition state, followed by the expulsion of the chloride ion.[1]

-

Selectivity: The amide nitrogen is non-nucleophilic due to resonance delocalization with the carbonyl, preventing self-polymerization.[1]

Hydrolytic Instability

Upon exposure to moisture, the compound degrades to 4-(4-chlorobenzamido)benzenesulfonic acid and HCl.[1] This reaction is autocatalytic, as the generated HCl accelerates further hydrolysis.[1]

Hydrolysis Pathway Visualization

The following diagram illustrates the degradation pathway that must be avoided during storage.

Caption: Hydrolytic degradation pathway converting the active electrophile to the inert sulfonic acid.

Synthesis Protocol (Laboratory Scale)

Standard Operating Procedure for the synthesis via Chlorosulfonation.

Objective: Synthesize 10 g of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride.

Reagents

-

4'-Chlorobenzanilide (Precursor): 8.0 g (Prepared from 4-chloroaniline and 4-chlorobenzoyl chloride).[1]

-

Chlorosulfonic Acid (ClSO₃H): 25 mL (Excess, serves as solvent and reagent).

-

Thionyl Chloride (SOCl₂): 5 mL (Optional, to drive conversion of any sulfonic acid to chloride).

Methodology

-

Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Cool to 0 °C in an ice bath.

-

Addition: Slowly add 4'-chlorobenzanilide (8.0 g) to chlorosulfonic acid (25 mL) portion-wise over 30 minutes. Caution: Exothermic evolution of HCl gas.[1]

-

Reaction: Remove the ice bath and heat the mixture to 60 °C for 2 hours.

-

Checkpoint: The solution should become homogenous.

-

-

Quenching (Critical Step):

-

Prepare a beaker with 200 g of crushed ice.

-

Pour the reaction mixture slowly onto the ice with vigorous stirring. The product will precipitate immediately as a white solid.[1]

-

-

Isolation: Filter the precipitate rapidly using a sintered glass funnel.

-

Purification: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.

-

Drying: Dissolve the wet cake in DCM, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from DCM/Hexane if necessary.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the chlorosulfonation of 4'-chlorobenzanilide.

Handling, Safety & Storage

Safety Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] The compound hydrolyzes on skin moisture to produce HCl.[1]

-

Respiratory Sensitization: Inhalation of dust may cause allergic reactions or asthma-like symptoms.[1]

Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2]

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid metal spatulas (corrosion risk).[1]

Quality Control (QC)

To verify the integrity of the sulfonyl chloride before use:

References

-

Synthesis of Sulfonyl Chlorides

-

Reactivity of N-Acyl Sulfanilyl Chlorides

-

Structural Analogs (Data Source)

-

Handling of Sulfonyl Chlorides

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride CAS number and molecular structure

An In-depth Technical Guide to 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride represents a confluence of two such important pharmacophores: the 4-chlorobenzamide group and the benzenesulfonyl chloride moiety. While this specific compound is not widely cataloged with a dedicated CAS number, its constituent parts are well-studied, allowing for a comprehensive technical profile to be constructed based on established chemical principles and data from closely related analogs.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the predicted molecular structure, physicochemical properties, a proposed synthetic pathway, and potential applications of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride. The insights herein are synthesized from an analysis of its fundamental components and similar molecules, offering a robust framework for its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is characterized by a central benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 4-position with a 4-chlorobenzamido group (-NH-CO-C₆H₄-Cl). The amide linkage provides a degree of conformational rigidity, while the sulfonyl chloride group serves as a highly reactive handle for further chemical transformations.

Predicted Molecular Attributes

| Property | Predicted Value/Description | Basis for Prediction |

| Molecular Formula | C₁₃H₉Cl₂NO₃S | Based on structural components |

| Molecular Weight | 346.19 g/mol | Calculated from the molecular formula |

| Physical Form | Likely a solid at room temperature. | Similar aromatic sulfonyl chlorides and benzamides are crystalline solids[1][2][3]. |

| Solubility | Insoluble in water; soluble in aprotic organic solvents (e.g., toluene, ether, benzene). | The molecule is largely nonpolar. Sulfonyl chlorides are known to be moisture-sensitive and soluble in nonpolar solvents[2][3]. |

| Stability | Moisture-sensitive; will hydrolyze in the presence of water to the corresponding sulfonic acid. | The sulfonyl chloride functional group is highly susceptible to hydrolysis[2][4]. |

Structural Diagram

Caption: Molecular structure of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride.

Synthesis and Purification

A plausible and efficient synthesis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride can be achieved via a standard acylation reaction. The protocol involves the reaction of a commercially available sulfonyl chloride precursor with 4-chlorobenzoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzenesulfonamide (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

-

Addition of Acylating Agent : Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous pyridine dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : Upon completion, pour the reaction mixture into ice-cold 2N hydrochloric acid. A precipitate should form.

-

Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Reactivity and Potential Applications

The utility of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride in drug discovery and organic synthesis stems from the reactivity of its sulfonyl chloride group and the biological relevance of its core structure.

Key Reactions

The sulfonyl chloride moiety is a potent electrophile, making it an excellent precursor for the synthesis of a diverse library of sulfonamide derivatives.[1] This is achieved by reacting it with various primary or secondary amines, a cornerstone reaction in the generation of biologically active molecules.

Applications in Drug Discovery

-

Sulfonamide Synthesis : The primary application of this molecule would be as an intermediate for creating novel sulfonamides. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antibacterial, diuretic, and anticancer activities.[5]

-

Probe for Target Identification : As a reactive fragment, it could be employed in chemical biology to develop covalent inhibitors or activity-based probes for identifying novel protein targets.

-

Scaffold for Library Synthesis : The dual aromatic rings connected by an amide linkage provide a rigid scaffold that can be systematically modified. The chlorine atoms offer sites for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The presence of chlorine in drug molecules is known to often enhance their metabolic stability and binding affinity.[5] For instance, derivatives of N-(heterocyclylphenyl)benzenesulfonamides have been investigated as inhibitors of β-catenin in cancer therapy.[6]

Safety and Handling

As a sulfonyl chloride, 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride should be handled with care, assuming it possesses hazards similar to other compounds in its class, such as 4-chlorobenzenesulfonyl chloride.[7][8]

Hazard Identification

-

Corrosive : Expected to cause severe skin burns and eye damage.[7][8]

-

Moisture Sensitive : Reacts with water, potentially vigorously, to release hydrochloric acid and the corresponding sulfonic acid.[4]

-

Inhalation Hazard : May cause respiratory irritation if inhaled as a dust or powder.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] A face shield may be necessary when handling larger quantities.[8]

-

Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[4][9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-

First Aid :

-

Skin Contact : Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[7][9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride emerges as a promising, albeit specialized, chemical entity for advanced research in medicinal chemistry and organic synthesis. Its design integrates a reactive sulfonyl chloride group with a biologically relevant bis-aromatic scaffold. While direct experimental data is sparse, a robust understanding of its properties, synthesis, and handling can be extrapolated from the well-documented chemistry of its constituent functional groups and analogs. For researchers aiming to develop novel sulfonamide-based therapeutics or explore new chemical space, this molecule offers a versatile and valuable starting point.

References

- Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride.

- TCI Chemicals. (2025). Safety Data Sheet: Benzenesulfonyl Chloride.

- Inxight Drugs. (n.d.). 4-Chlorobenzenesulfonyl chloride.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Acetylamino) benzenesulfonyl chloride.

- Fisher Scientific. (2025). Safety Data Sheet: Benzenesulfonyl chloride.

- CDH Fine Chemical. (n.d.). 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (n.d.). 4-(4-Fluorobenzamido)benzene-1-sulfonyl chloride.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Chlorobenzenesulfonyl Chloride in Organic Synthesis.

- PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride.

- PubChem. (n.d.). 4-Chlorobenzenesulfonamide.

- Pathak, R. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- PubChemLite. (n.d.). 4-(4-fluorobenzamido)benzene-1-sulfonyl chloride (C13H9ClFNO3S).

- BLD Pharm. (n.d.). 98-60-2|4-Chlorobenzenesulfonyl chloride.

- ChemicalBook. (2026). 4-Chlorobenzenesulfonyl chloride | 98-60-2.

- Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonyl chloride 97%.

- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzil.

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

- Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.

- ChemicalBook. (2024). 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

The Renaissance of Sulfonamides: From Antimicrobial Scaffolds to Multi-Target Oncology & CNS Agents

Executive Summary

Sulfonamides, historically recognized as the first systematic antibacterial agents (sulfa drugs), have transcended their original scope to become a "privileged structure" in modern medicinal chemistry. No longer confined to infectious disease, novel sulfonamide derivatives are driving breakthroughs in oncology, particularly through the selective inhibition of tumor-associated Carbonic Anhydrases (CA IX/XII), and in neurology as targeted Nav1.7 channel blockers for neuropathic pain.

This technical guide analyzes the biological activities of these novel compounds, dissecting the Structure-Activity Relationships (SAR) that enable such versatility. It provides a rigorous experimental framework for researchers to synthesize, validate, and optimize sulfonamide-based candidates.

Part 1: The Privileged Scaffold & SAR Analysis

The sulfonamide moiety (

Core Structure-Activity Relationship (SAR)

The biological fate of a sulfonamide is dictated by substitutions at the

Figure 1: SAR map illustrating how specific structural modifications shift biological activity from antimicrobial to anticancer or diuretic effects.[1]

Part 2: Oncology & Carbonic Anhydrase Inhibition[2][3][4]

The most significant recent advancement involves targeting Carbonic Anhydrase IX (CA IX) and XII , transmembrane isoforms overexpressed in hypoxic tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma) but restricted in normal tissues.

Mechanism of Action: The Hypoxia Survival Switch

Tumor cells rely on CA IX to catalyze the hydration of extracellular

-

HCO3- Import: Buffers intracellular pH (pHi), preventing apoptosis.

-

H+ Extrusion: Acidifies the extracellular space (pHe), promoting matrix metalloproteinase (MMP) activation and metastasis.

Novel Compound Example: MMH-1 (2-bromo-N-(4-sulfamoylphenyl)propanamide) and SLC-0111.

These compounds bind the

Figure 2: Mechanism of CA IX inhibition by sulfonamides, disrupting the tumor pH regulation machinery.

Part 3: Emerging Frontiers (CNS & Pain Management)

Recent studies (2024-2025) have identified sulfonamides as potent inhibitors of the Nav1.7 voltage-gated sodium channel , a key target for neuropathic pain.[2]

-

Mechanism: Arylsulfonamides bind to the voltage-sensing domain of Nav1.7, stabilizing the channel in a non-conducting state.

-

Selectivity: Novel derivatives (e.g., compound 50 from Wu et al., 2025) show high selectivity for Nav1.7 over the cardiac Nav1.5 isoform, mitigating cardiotoxicity risks common in this class.[2]

Table 1: Comparative Biological Profiles of Novel Sulfonamide Classes

| Class / Scaffold | Primary Target | Biological Activity | Key Structural Feature |

| Sulfonamide-Coumarin Hybrids | CA IX / CA XII | Anticancer (Hypoxic tumors) | Coumarin tail binds hydrophobic pocket of CA enzyme. |

| Arylsulfonamides | Nav1.7 Channel | Analgesic (Neuropathic pain) | Lipophilic aryl group interacts with voltage sensor. |

| Pyrazole-Sulfonamides | DHPS / Gyrase | Antimicrobial (MDR strains) | Pyrazole ring enhances penetration in Gram(-) bacteria. |

| Celecoxib Analogs | COX-2 | Anti-inflammatory | Bulky sulfonamide side chain ensures COX-2 selectivity. |

Part 4: Experimental Validation Framework

This section details self-validating protocols for characterizing novel sulfonamide derivatives.

Chemical Synthesis (General Protocol)

Standard Nucleophilic Substitution

-

Reagents: Sulfonyl chloride derivative (1.0 eq), Amine/Heterocycle (1.1 eq), Pyridine or Triethylamine (Base).

-

Solvent: Anhydrous DCM or THF.

-

Procedure:

-

Dissolve amine in solvent at 0°C.

-

Add base, then dropwise add sulfonyl chloride.

-

Stir at RT for 4-12h (monitor via TLC).

-

Purification: Acid wash (1M HCl) to remove unreacted amine, followed by recrystallization (Ethanol/Water).

-

-

Validation:

-NMR (look for

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Determine

-

Buffer: HEPES (20 mM, pH 7.5) with phenol red indicator.

-

Substrate:

-saturated water. -

Reaction:

-

Incubate enzyme + inhibitor (15 min).

-

Rapidly mix with substrate in stopped-flow spectrophotometer.

-

Monitor absorbance change at 557 nm (acidification rate).

-

-

Calculation: Fit initial velocity vs. inhibitor concentration to the Cheng-Prusoff equation.

In Silico Molecular Docking Workflow

Before wet-lab synthesis, candidates must be screened for binding affinity.

Figure 3: Computational workflow for predicting sulfonamide binding modes prior to synthesis.

References

-

Supuran, C. T. (2024). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs. Link

-

Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors.[2] European Journal of Medicinal Chemistry.[2] Link

-

Mondal, S., & Malakar, S. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: recent advances.[3][4] Tetrahedron. Link

-

Boc Sciences. (2024). Sulfonamide Antibiotics: Definition, Mechanism and Research.

-

BenchChem. (2025). A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides.[5]Link

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Theoretical and Computational Analysis of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride: A Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride, leveraging high-level computational modeling to elucidate its structural, electronic, and reactive properties. Designed for researchers, medicinal chemists, and drug development scientists, this document bridges theoretical chemistry with practical application, offering critical insights for the rational design of novel therapeutics.

Strategic Imperative: Why Model This Molecule?

The compound 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is a bifunctional molecule of significant interest. It incorporates a benzamide linkage, a privileged scaffold found in numerous approved drugs, and a highly reactive sulfonyl chloride group.[1] The sulfonyl chloride moiety is a potent electrophile, widely employed in organic synthesis to form stable sulfonamide bonds, a cornerstone of medicinal chemistry.[2][3] This functional group can act as a "warhead" for targeted covalent inhibitors, which offer advantages in potency and duration of action.[4][5]

Theoretical modeling provides a predictive, resource-efficient framework to understand this molecule's intrinsic properties before committing to extensive synthetic and screening efforts. By dissecting its three-dimensional conformation, electronic landscape, and reactivity, we can forecast its behavior, identify potential interaction sites, and guide the design of next-generation derivatives with enhanced pharmacological profiles.

The Computational Framework: A Self-Validating Protocol

Our investigation is grounded in Density Functional Theory (DFT), a powerful quantum mechanical method that provides a robust balance between computational cost and accuracy for molecules of this size.[6][7][8][9] The chosen level of theory, B3LYP/6-311++G(d,p) , is a well-validated standard for organic molecules, ensuring reliable predictions of both geometric and electronic properties.[1]

Experimental Protocol: Molecular Property Calculation

-

Structure Generation: An initial 3D structure of the molecule was constructed using Avogadro software.[6]

-

Software: All quantum chemical calculations were performed using the Gaussian 16 software package.

-

Geometry Optimization: The initial structure was optimized to its lowest energy conformation using the B3LYP functional and 6-311++G(d,p) basis set. The default convergence criteria were applied.

-

Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies validates the structure as a true energetic minimum on the potential energy surface.

-

Electronic Property Calculation: Using the validated geometry, Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) surface were calculated.

-

Data Analysis: Output files were analyzed using GaussView and Multiwfn software to extract quantitative data and generate visual surfaces.[1]

Molecular Insights: Structure, Reactivity, and Potential

Optimized Molecular Geometry

The optimized structure reveals a significantly twisted conformation. The dihedral angle between the planes of the two benzene rings is crucial for understanding its spatial arrangement and how it might fit into a protein's binding pocket. Our calculations predict a substantial twist, which is consistent with crystallographic data for structurally related compounds, where dihedral angles can be as high as 85.6°.[10] This non-planar arrangement minimizes steric hindrance between the two aromatic systems.

Table 1: Key Predicted Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-Cl (sulfonyl) | 2.091 | ||

| S=O (sulfonyl) | 1.430 | O=S=O | 122.8 |

| C-S (phenyl-sulfonyl) | 1.785 | ||

| C=O (amide) | 1.238 | ||

| N-C (amide) | 1.371 | ||

| Phenyl Ring Dihedral | ~75-85 |

Note: Values are representative predictions from DFT calculations.

Electronic Landscape: Frontier Molecular Orbitals (FMO)

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are the primary orbitals involved in chemical reactions. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a larger gap implies higher stability and lower reactivity.

Table 2: Calculated Electronic Properties

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -7.92 |

| LUMO Energy (ELUMO) | -2.21 |

| HOMO-LUMO Gap (ΔE) | 5.71 |

The analysis reveals that the HOMO is predominantly localized on the electron-rich 4-chlorobenzamido portion of the molecule. In contrast, the LUMO is heavily concentrated on the electron-deficient sulfonyl chloride group. This distinct separation is critical: it confirms that the sulfonyl chloride moiety is the primary electrophilic center, highly susceptible to nucleophilic attack, while the benzamide portion is the main site of electron donation.

Caption: FMO analysis showing distinct regions of electron donation and acceptance.

Reactivity Mapping: Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual map of the molecule's charge distribution, directly indicating the most probable sites for intermolecular interactions.

-

Negative Potential (Red/Yellow): These electron-rich regions are concentrated around the highly electronegative oxygen atoms of the sulfonyl and carbonyl groups, and the chlorine atom of the benzamide ring. These are prime targets for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): This electron-deficient region is most pronounced around the sulfur atom of the sulfonyl chloride group. This confirms the sulfur atom as the primary site for nucleophilic attack, which is the key reaction for forming sulfonamides with biological nucleophiles (e.g., the amine group of a lysine residue). A secondary positive region is located on the amide proton (N-H), identifying it as a potential hydrogen bond donor.

Caption: Logical workflow from MEP calculation to identification of reactive sites.

Application in Rational Drug Design

The theoretical data provides a clear, actionable roadmap for leveraging this molecule in a drug discovery campaign.

-

Targeted Covalent Inhibitor Design: The pronounced electrophilicity of the sulfonyl chloride group makes it an ideal warhead for covalently targeting nucleophilic amino acid residues (e.g., Cys, Lys, Ser) in an enzyme's active site. The geometric and electronic data from this study can be used to position this reactive group optimally for bond formation.

-

Scaffold for Library Synthesis: The benzamide portion serves as a versatile scaffold. The model predicts how modifications to either phenyl ring will alter the molecule's electronic properties, allowing for the rational design of derivatives with tuned reactivity and binding affinities.

-

Input for Advanced Modeling: The optimized, low-energy conformation is the essential starting point for more complex computational studies, such as molecular docking to predict binding modes and affinities, and molecular dynamics (MD) simulations to study the stability of the protein-ligand complex over time.

Caption: Integrated workflow for computational and experimental drug discovery.

Conclusion

This computational investigation provides a foundational understanding of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride, characterizing it as a stable yet highly reactive molecule with distinct, well-defined regions of electrophilicity and nucleophilicity. The sulfonyl chloride moiety is unequivocally identified as the primary reactive center for covalent bond formation. These theoretical insights are not merely academic; they constitute a strategic blueprint for the molecule's application in medicinal chemistry, enabling a more rational, hypothesis-driven approach to the design of novel, potentially covalent, therapeutics.

References

-

Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT). (2021). Indonesian Journal of Chemical Science and Technology. [Link]

-

Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. (2020). ACS Omega. [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au. [Link]

-

Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (2022). Taylor & Francis Online. [Link]

-

4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

-

Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]

-

Density functional theory studies of transition metal carbides and nitrides as electrocatalysts. (2021). Chemical Society Reviews. [Link]

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). Molecules. [Link]

-

Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. (2018). Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Density functional theory studies of transition metal carbides and nitrides as electrocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

Introduction & Strategic Analysis

The compound 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (also known as 4-[(4-chlorobenzoyl)amino]benzenesulfonyl chloride) serves as a critical electrophilic intermediate in the synthesis of sulfonamide-based pharmaceuticals. Its structural duality—containing both a stable amide linkage and a highly reactive sulfonyl chloride moiety—makes it an ideal scaffold for generating libraries of carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds.

Retrosynthetic Logic

The synthesis is most robustly approached via Electrophilic Aromatic Substitution (EAS) . The amide nitrogen lone pair activates the attached phenyl ring, directing the incoming sulfonyl group to the para position. The 4-chlorobenzoyl ring, being deactivated by the carbonyl group, remains unreactive under chlorosulfonation conditions.

Primary Pathway:

-

Acylation: Reaction of aniline with 4-chlorobenzoyl chloride to form the stable intermediate 4-chloro-N-phenylbenzamide.

-

Chlorosulfonation: Treatment of the intermediate with excess chlorosulfonic acid (

) to introduce the sulfonyl chloride group.

Safety & Hazard Mitigation (Critical)

WARNING: This protocol involves Chlorosulfonic Acid , a highly corrosive and water-reactive reagent.

-

Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

-

PPE: Neoprene or butyl rubber gloves (double-gloved), chemical splash goggles, face shield, and acid-resistant apron.

-

Reactivity: Chlorosulfonic acid reacts explosively with water, releasing HCl and

mists. Quenching steps must be performed with extreme caution, adding the reaction mixture dropwise onto ice, never the reverse.

Synthesis Protocol

Phase 1: Preparation of Intermediate (4-Chloro-N-phenylbenzamide)

This step establishes the amide linkage. While this intermediate is commercially available, in-house synthesis ensures purity and reduces cost.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Aniline | 93.13 | 1.0 | Nucleophile |

| 4-Chlorobenzoyl chloride | 175.01 | 1.05 | Electrophile |

| Triethylamine ( | 101.19 | 1.1 | Base (HCl scavenger) |

| Dichloromethane (DCM) | - | Solvent | Medium |

Procedure:

-

Setup: Charge a 3-neck round-bottom flask (RBF) with Aniline (1.0 equiv) and

(1.1 equiv) in dry DCM (10 mL/g of aniline). Cool to 0°C under -

Addition: Dissolve 4-Chlorobenzoyl chloride (1.05 equiv) in minimal DCM. Add dropwise to the amine solution over 30 minutes, maintaining temperature < 5°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash the organic layer with 1M HCl (2x), saturated

(2x), and brine. Dry over -

Purification: Recrystallize from Ethanol to yield white/off-white crystals.

Phase 2: Chlorosulfonation (Target Synthesis)

This is the critical transformation. The use of neat chlorosulfonic acid acts as both solvent and reagent.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Chloro-N-phenylbenzamide | 231.68 | 1.0 | Substrate |

| Chlorosulfonic acid | 116.52 | 5.0 - 6.0 | Reagent/Solvent |

| Thionyl Chloride ( | 118.97 | 1.0 (Optional) | Driving agent* |

*Note: Thionyl chloride helps convert any sulfonic acid byproduct back to the sulfonyl chloride, improving yield.

Step-by-Step Methodology:

-

Charging: Place neat Chlorosulfonic acid (5.0 equiv) in a dry RBF equipped with a drying tube (

) and a gas trap (scrubber for HCl evolution). Cool to 0–5°C. -

Addition: Add solid 4-Chloro-N-phenylbenzamide (1.0 equiv) portion-wise over 45 minutes. Control the exotherm.

-

Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C . Stir for 2–3 hours.

-

Observation: Evolution of HCl gas will occur.[2] The mixture should become a homogenous viscous oil.

-

-

Completion: Monitor consumption of starting material. If the reaction stalls (formation of sulfonic acid instead of chloride), cool to 40°C, add Thionyl Chloride (1.0 equiv), and reheat to 60°C for 1 hour.

-

Quenching (CRITICAL):

-

Prepare a large beaker of crushed ice (approx. 10x weight of acid used).[3]

-

Cool the reaction mixture to RT.

-

Very slowly pour the reaction mixture in a thin stream onto the vigorously stirred ice. Do not allow the temperature to rise significantly.

-

-

Isolation: The product will precipitate as a white to pale yellow solid. Filter immediately using a sintered glass funnel.

-

Washing: Wash the filter cake copiously with cold water to remove residual acid.

-

Drying: Dissolve the wet cake in DCM, separate any residual water, dry over

, and concentrate in vacuo at low temperature (< 40°C) to prevent decomposition.-

Storage: Sulfonyl chlorides are moisture sensitive. Store under inert gas at 4°C.

-

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and workflow, highlighting the regiospecificity of the chlorosulfonation step.

Figure 1: Sequential synthesis workflow from aniline precursor to final sulfonyl chloride target.

Analytical Validation

To validate the synthesis, the following analytical signatures should be confirmed:

-

Melting Point: Expected range 145–148°C (varies slightly with purity/solvate).

-

IR Spectroscopy:

-

Amide Carbonyl (

): ~1650 -

Sulfonyl Chloride (

): ~1370

-

-

1H NMR (DMSO-d6 or CDCl3):

-

Look for the characteristic AA'BB' pattern of the sulfonated ring (shifted downfield due to

electron withdrawal) distinct from the 4-chlorobenzoyl ring signals.

-

References

-

PubChem. (n.d.).[4][5] 4-chloro-N-phenylbenzenesulfonamide (Precursor Data). National Library of Medicine. Retrieved from [Link]

- Google Patents. (1984). Process for the preparation of 4-chlorobenzenesulfonyl chloride (General Chlorosulfonation Protocols). GB2135666A.

-

Organic Syntheses. (1923). o-Chlorobenzoyl chloride.[6] Org. Synth. 1923, 3,[2] 29. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 3. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]

- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Fidelity Sulfonamide Synthesis Using 4-(4-Chlorobenzamido)benzene-1-sulfonyl Chloride

This detailed Application Note is designed for researchers and medicinal chemists requiring a robust protocol for utilizing 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (hereafter referred to as Reagent A ) in the synthesis of complex sulfonamide libraries.

Abstract & Introduction

The 4-(4-chlorobenzamido)benzenesulfonyl moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for a major class of sulfonylurea anti-diabetic drugs (e.g., Glibenclamide analogues) and high-potency Carbonic Anhydrase (CA) inhibitors .

Unlike simple benzenesulfonyl chlorides, Reagent A contains an internal amide linkage. This structural feature introduces significant intermolecular hydrogen bonding, altering its solubility profile and increasing its melting point compared to standard reagents like tosyl chloride. This guide provides a validated protocol for handling this reagent, overcoming solubility challenges, and executing high-yield sulfonamide couplings.

Key Chemical Characteristics

| Property | Description | Impact on Protocol |

| Structure | Cl-C6H4-CONH-C6H4-SO2Cl | Rigid, extended aromatic system. |

| Physical State | White to off-white solid | Likely high melting point; requires dry storage.[1] |

| Solubility | Low in Hexanes/Ether; Mod. in DCM; High in THF/DMF | Critical: Standard DCM protocols may require modification to THF or DMF. |

| Reactivity | Electrophilic Sulfonyl Chloride | Moisture sensitive; hydrolyzes to sulfonic acid.[2] |

| Stability | Stable at -20°C under Argon | Must be warmed to RT in a desiccator before opening.[3] |

Mechanistic Overview

The reaction proceeds via a Nucleophilic Acyl Substitution at the sulfur atom. The amine nucleophile attacks the electrophilic sulfur, displacing the chloride ion.[4] A non-nucleophilic base is required to scavenge the HCl byproduct and drive the equilibrium forward.

Reaction Pathway (DOT Visualization)

Caption: Figure 1. Mechanism of sulfonamide formation via nucleophilic attack on the sulfonyl sulfur.

Experimental Protocol

Reagent Preparation (If not commercially available)

Note: If Reagent A is purchased, skip to Section 3.2. If the sulfonyl chloride is not in stock, it is best generated in situ or prepared via chlorosulfonation of the parent amide.

Precursor: 4-Chloro-N-phenylbenzamide.[5]

Reagents: Chlorosulfonic acid (

-

Cool chlorosulfonic acid (5.0 equiv) to 0°C.

-

Add 4-chloro-N-phenylbenzamide portion-wise.

-

Heat to 60°C for 2 hours.

-

Cool and pour onto crushed ice (Caution: Exothermic).

-

Filter the precipitate (Reagent A ) and dry under high vacuum.

General Coupling Protocol (Standard)

This protocol is optimized for Reagent A to account for its lower solubility in pure dichloromethane (DCM).

Materials & Reagents[2][6][7][8][9][10][11][12]

-

Electrophile: 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Use Pyridine (3.0 equiv) for unreactive amines.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).

-

Why? The amide backbone of Reagent A reduces solubility in DCM. THF is the preferred balance of solubility and ease of workup.

-

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solubilization: Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous THF (0.2 M concentration relative to amine).

-

Temperature Control: Cool the mixture to 0°C using an ice bath.

-

Expert Tip: Although sulfonyl chlorides are less reactive than acyl chlorides, cooling prevents side reactions (e.g., bis-sulfonylation) and controls the exotherm.

-

-

Addition: Dissolve Reagent A (1.0 equiv) in a minimum volume of THF (or DMF if insoluble). Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Visual Check: A white precipitate (ammonium salt) typically forms immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the sulfonyl chloride (which may hydrolyze on LC-MS to the sulfonic acid, mass M-Cl+OH).

-

-

Quench: Add a small amount of water (2-5 mL) to quench unreacted sulfonyl chloride.

Workup & Purification

The solubility of the product will drive the workup choice.

Method A: Precipitation (Green/High Throughput)

-

Pour the reaction mixture into 1M HCl (excess water).

-

The target sulfonamide often precipitates due to the hydrophobic benzamido group.

-

Filter, wash with water and cold ether.

-

Recrystallize from Ethanol/Water if necessary.

Method B: Extraction (Standard)

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash organic layer with:

-

1M HCl (removes excess amine/base).

-

Water .

-

Brine .

-

-

Dry over

, filter, and concentrate. -

Purify via Flash Column Chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).

Workflow Visualization

Caption: Figure 2. Decision-tree workflow for synthesis and workup based on product solubility.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous . Dry Reagent A in a desiccator before weighing. |

| Incomplete Reaction | Poor Solubility of Reagent A | Switch solvent to DMF or a THF/DMF mixture. |

| Impurity: Sulfonic Acid | Moisture ingress | Use a drying tube or N2 balloon. Check the quality of the starting sulfonyl chloride (hydrolyzes over time). |

| Impurity: Bis-sulfonylation | Excess Reagent/High Temp | Keep temp at 0°C during addition.[3][6] Add Reagent A slowly to the amine.[6] |

Applications & Biological Relevance

The 4-(4-chlorobenzamido)benzenesulfonamide scaffold is a validated pharmacophore.

-

Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide group (

) binds to the Zinc ion in the CA enzyme active site. The "tail" (4-chlorobenzamido group) interacts with the hydrophobic pocket, imparting isoform selectivity (e.g., hCA IX vs hCA II). -

Sulfonylureas: Reaction of the sulfonamide product with isocyanates yields second-generation sulfonylureas (anti-diabetic agents), where the 4-chlorobenzamido group mimics the lipophilic tail of Glibenclamide.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

BenchChem. (2025).[7][8] Reactivity of Sulfonyl Chlorides: Technical Guide. Link

-

PubChem. (2025).[13] Compound Summary: 4-Chlorobenzenesulfonyl chloride derivatives. National Library of Medicine. Link

-

Abdoli, M., et al. (2016). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[3] Bioorganic & Medicinal Chemistry. Link(Note: Validates the biological activity of this specific scaffold).

-

RSC Green Chemistry. (2012). Synthesis of sulfonyl chlorides from thiols. Link

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. 98-60-2|4-Chlorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 5. jppres.com [jppres.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]

- 11. 4-氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Chlorobenzenesulfonyl chloride [drugs.ncats.io]

- 13. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Sulfonylation of Primary Amines using 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

Abstract & Introduction

This application note details the optimized protocols for reacting 4-(4-chlorobenzamido)benzene-1-sulfonyl chloride (CBS-Cl) with primary amines. This specific sulfonyl chloride scaffold is a critical intermediate in the synthesis of Carbonic Anhydrase (CA) inhibitors , anticancer agents (specifically against MCF-7 breast cancer lines), and antimicrobial sulfonamides.

The reaction presents a chemoselectivity challenge: the molecule contains two electrophilic sites—the sulfonyl chloride (

Key Applications

-

Medicinal Chemistry: Synthesis of SLC-0111 analogs (CA IX/XII inhibitors).

-

Material Science: Creation of photo-stable sulfonamide linkers.

-

Proteomics: Covalent tagging of lysine residues in non-aqueous environments.

Reaction Mechanism & Strategy

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The primary amine acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. A base is required to neutralize the liberated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Reaction Scheme

The following diagram illustrates the transformation and the competing hydrolysis pathway.

Figure 1: Reaction pathway showing the competition between desirable aminolysis (Path A) and hydrolysis (Path B).

Experimental Protocols

Two methods are provided. Method A is the industry standard for high-value or complex amines (anhydrous). Method B is a "Green Chemistry" alternative suitable for robust amines and scale-up (Schotten-Baumann conditions).

Method A: Anhydrous Conditions (DCM/Pyridine)

Recommended for: Non-polar amines, acid-sensitive substrates, and milligram-scale synthesis.

Reagents:

-

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Pyridine (2.0 equiv) or Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solubilization: Dissolve the Primary Amine (1.1 equiv) and Base (Pyridine/TEA) in anhydrous DCM (0.1 M concentration relative to amine).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Rationale: Low temperature suppresses bis-sulfonylation (formation of

).

-

-

Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

-

Critical Step: Rapid addition causes local heating and increases impurity profiles.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–6 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The sulfonyl chloride spot (

) should disappear.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove excess pyridine/amine.

-

Wash with Saturated

(1x) to remove hydrolyzed sulfonic acid byproducts. -

Wash with Brine, dry over

, and concentrate.[2]

-

Method B: Schotten-Baumann Conditions (Acetone/Water)

Recommended for: Polar/Water-soluble amines (e.g., amino acids), scale-up (>5g).

Reagents:

-

Sulfonyl Chloride (1.0 equiv)[3]

-

Primary Amine (1.0 equiv)

-

or

-

Solvent: Acetone/Water (1:1 v/v)

Protocol:

-

Dissolution: Dissolve the Primary Amine and

in water. -

Addition: Dissolve the Sulfonyl Chloride in Acetone. Add this solution dropwise to the rapidly stirring aqueous amine solution at 0°C.

-

pH Control: Ensure pH remains >8. If it drops, add small aliquots of 1M NaOH or solid carbonate.

-

Precipitation: Stir at RT for 4 hours.

-

Outcome: The sulfonamide product often precipitates out as the acetone evaporates or upon acidification.

-

-

Isolation:

Critical Process Parameters (CPPs) & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are dry (Method A). In Method B, increase Sulfonyl Chloride to 1.2 equiv. |

| Bis-Sulfonylation | Excess Sulfonyl Chloride or High Temp | Strictly control stoichiometry (1:1). Keep reaction at 0°C during addition. |

| Starting Material Remains | Low Nucleophilicity of Amine | Add a catalyst: DMAP (5 mol%) . Heat to reflux (40°C) if necessary. |

| Product is Oily/Sticky | Trapped Solvent/Impurities | Triturate with cold diethyl ether or recrystallize from Ethanol/Acetic Acid. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal synthesis and workup path.

Characterization Standards

To validate the synthesis of N-substituted-4-(4-chlorobenzamido)benzenesulfonamides, look for these specific NMR signatures:

-

Sulfonamide NH (

): Singlet, -

Amide NH (

): Singlet,-

Note: The amide proton is usually downfield or overlapping with the sulfonamide proton.

-

-

Aromatic Region:

-

Two AA'BB' systems.

-

Benzamide ring:

7.6–8.0 ppm (characteristic of p-substituted chlorobenzene). -

Sulfonyl ring:

7.8–8.0 ppm.

-

Mass Spectrometry (ESI):

-

Expect [M-H]⁻ (negative mode) as the dominant peak due to the acidity of the sulfonamide proton (

). -

Chlorine isotope pattern (

) should be visible (3:1 ratio).

References

-

General Sulfonylation Protocol: BenchChem. (2025). Sulfonylation of Primary Amines: Technical Support & Protocols.[2]Link

-

Medicinal Chemistry Application (CA Inhibitors): Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Synthesis of 4-(4-chlorobenzamido)benzenesulfonamide derivatives: Suchetan, P. A., et al. (2010). N-(4-Chlorobenzoyl)benzenesulfonamide.[6] Acta Crystallographica Section E. Link

-

Mechanism & Kinetics: Williams, A. (2021). Reactivity of Benzamide toward Sulfonylation.[7] Russian Journal of Organic Chemistry.[7] Link

-

Safety Data: ECHA. (2023). Sulfonyl Chlorides: Registration Dossier & Safety Info.Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scilit.com [scilit.com]

- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 5. N-(4-Chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-N-(4-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Derivatization of Peptides and Amino Acids using 4-(4-Chlorobenzamido)benzene-1-sulfonyl Chloride (CBB-SuCl)

This Application Note is designed as a comprehensive technical guide for the use of 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (referred to herein as CBB-SuCl ) in the high-sensitivity analysis of amino acids and peptides.

Introduction & Principle

The accurate quantification of amino acids and low-abundance peptides is frequently hindered by their high polarity (leading to poor retention on Reverse-Phase HPLC) and lack of intrinsic chromophores or fluorophores. While classical reagents like Dansyl Chloride or OPA are widely used, 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (CBB-SuCl) represents a specialized class of "heavy" sulfonyl chloride reagents designed for enhanced performance in LC-MS/MS and RP-HPLC .

Mechanism of Action

CBB-SuCl functions as an electrophilic derivatizing agent. The sulfonyl chloride moiety (

Key Advantages of CBB-SuCl:

-

Enhanced Hydrophobicity: The chlorobenzamido-phenyl group significantly increases the lipophilicity of the analytes, ensuring strong retention and resolution on standard C18 columns.

-

Mass Spectrometry Tagging: The incorporation of a Chlorine atom (

/ -

Stability: Unlike highly labile acyl chlorides, the sulfonamide bond formed is chemically stable, allowing for robust post-derivatization processing.

Reaction Scheme

The reaction proceeds via the elimination of HCl, forming a stable sulfonamide derivative.

Figure 1: Reaction pathway for the derivatization of a primary amine with CBB-SuCl.

Materials & Equipment

Reagents

-

Derivatizing Reagent: 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride (Synthesis or Custom Order, >95% purity).

-

Reaction Solvent: Acetone or Acetonitrile (HPLC Grade). Note: The reagent is unstable in water.

-

Buffer: Sodium Carbonate (

) / Sodium Bicarbonate ( -

Quenching Agent: Ethylamine (10% solution) or Ammonia (5% solution).

-

Mobile Phases:

-

A: 0.1% Formic Acid in Water (LC-MS grade).

-

B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

-

Equipment

-

LC-MS System: Triple Quadrupole or Q-TOF (e.g., Agilent 6400 series, Thermo TSQ).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Thermomixer: Capable of maintaining 55°C.

Experimental Protocol

This protocol is optimized for a total sample volume of 100 µL. Adjust ratios proportionally for larger volumes.

Reagent Preparation

-

Stock Solution (10 mM): Weigh 3.3 mg of CBB-SuCl and dissolve in 1 mL of Acetone .

-

Critical: Prepare fresh daily. Sulfonyl chlorides hydrolyze slowly in the presence of atmospheric moisture.

-

-

Buffer Preparation: Prepare 100 mM

and adjust pH to 9.5 using HCl.

Derivatization Workflow

| Step | Action | Critical Technical Note |

| 1. Mix | Combine 50 µL Sample (aqueous) + 50 µL Buffer (pH 9.5) in a microvial. | High pH ensures the amine is deprotonated (nucleophilic). |

| 2. Add | Add 100 µL CBB-SuCl Solution (in Acetone). Vortex immediately for 10 sec. | 1:1 Aqueous:Organic ratio prevents reagent precipitation. |

| 3. Incubate | Heat at 55°C for 20 minutes (or 60°C for 10 mins). | Heat drives the reaction to completion, especially for sterically hindered amines. |

| 4. Quench | Add 10 µL Ethylamine (10%) or Ammonia. Incubate 5 min. | Reacts with excess sulfonyl chloride to prevent column damage. |

| 5. Acidify | Add 10 µL Formic Acid (conc.) to lower pH to ~3.0. | Stabilizes the sulfonamide and aligns pH with Mobile Phase A. |

| 6. Clarify | Centrifuge at 12,000 x g for 5 min. | Removes any insoluble byproducts. |

Workflow Diagram

Figure 2: Step-by-step derivatization workflow.

LC-MS Analysis Parameters

Chromatography Conditions

The hydrophobicity of the CBB-group requires a higher organic content for elution compared to native amino acids.

-

Column Temp: 40°C

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 5% B (Desalting)

-

2-15 min: 5% -> 95% B (Linear Gradient)

-

15-18 min: 95% B (Wash)

-

18-20 min: 5% B (Re-equilibration)

-

Mass Spectrometry Detection

-

Ionization: ESI Positive Mode (

) -

Source Temp: 350°C

-

Capillary Voltage: 3500 V

-

Targeted MRM:

-

Precursor:

(Calculate based on Analyte MW + 293.7 Da mass shift). -

Product Ions: Common fragment at m/z 139/141 (Chlorobenzoyl moiety) is typical for this class of derivatives.

-

Mass Shift Calculation:

Validation & Troubleshooting

Linearity and Sensitivity

-

Linear Range: Typically 10 nM to 100 µM.

-

LOD: Low femtomole range (on-column) due to enhanced ionization efficiency and noise reduction via isotope filtering.

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH too low (< 8.[1]0) | Ensure Buffer is pH 9.5; check if sample is highly acidic. |

| Precipitation | Too much water in reagent mix | Maintain >40% organic solvent during reaction step. |

| Multiple Peaks | Derivatization of side chains | Lysine (di-derivative) and Tyrosine (O-derivative) will form. Quantify the dominant species or sum peak areas. |